6-(Furan-3-yl)pyridin-2-amine
Description
6-(Furan-3-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a furan-3-yl moiety at the 6-position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.18 g/mol. While the provided evidence lacks explicit synthesis protocols for this compound, analogous pyridinamine derivatives (e.g., Schiff bases in ) are typically synthesized via condensation or nucleophilic aromatic substitution reactions .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-(furan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11) |
InChI Key |
WSIWFNXYWQANLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 6-(Furan-3-yl)pyridin-2-amine lies in its furan substituent, which distinguishes it from other pyridinamine derivatives. Below is a comparative analysis of key structural attributes:
Physicochemical Properties
- Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values due to electron-withdrawing groups, whereas the furan-containing compound may have moderate lipophilicity.
- Thermal Stability : Fluorinated pyridinamines (e.g., ) generally display higher melting points owing to strong intermolecular interactions (e.g., C–F···H–N).
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